Product packaging for Acetic acid;2-ethoxyethenol(Cat. No.:CAS No. 129751-10-6)

Acetic acid;2-ethoxyethenol

Cat. No.: B14285653
CAS No.: 129751-10-6
M. Wt: 148.16 g/mol
InChI Key: ZITLXPXNHDKRBZ-UHFFFAOYSA-N
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Description

Contextualization of Enol Ethers in Modern Organic Chemistry Research

Enol ethers, characterized by an alkoxy group attached to a vinyl group, are a crucial class of compounds in contemporary organic synthesis. wiley.com They are considered reactive derivatives of ketones or aldehydes and serve as versatile building blocks for creating a variety of chemical bonds, including carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. wiley.com Their utility is highlighted by their presence in numerous natural products and their application in the synthesis of complex molecules for pharmaceuticals and materials science. wiley.comsigmaaldrich.com

The reactivity of enol ethers is described as ambiphilic, meaning they can act as both nucleophiles and electrophiles depending on the reaction conditions and the nature of the other reactants. wiley.com The oxygen atom in the alkoxy group donates electron density, making the β-carbon of the vinyl group susceptible to attack by electrophiles. wiley.com This dual reactivity allows them to participate in a wide array of transformations, including metal-catalyzed reactions, cycloadditions, and the formation of heterocyclic compounds. wiley.comresearchgate.net

Recent research has expanded the applications of enol ethers, for instance, in the development of polymer electrolytes for solid-state lithium-ion batteries and in the synthesis of amphiphilic block copolymers for drug delivery systems. sigmaaldrich.com Furthermore, silyl (B83357) enol ethers, a related class of compounds, are extensively used in radical reactions to synthesize α-substituted carbonyl compounds and other functionalized organic molecules. sioc-journal.cn The continuous exploration of enol ether chemistry underscores their significance in advancing synthetic methodologies. researchgate.net

Fundamental Principles of Carboxylic Acid Reactivity with Unsaturated Systems

Carboxylic acids, containing the carboxyl functional group (-COOH), exhibit a range of reactivities, primarily centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. msu.edupressbooks.pub Their reactions with unsaturated systems, such as alkenes and enol ethers, are fundamental transformations in organic synthesis.

The addition of a carboxylic acid to an alkene is a classic example of an electrophilic addition reaction. The reaction is typically acid-catalyzed, which protonates the alkene to form a carbocation intermediate. This intermediate is then attacked by the nucleophilic oxygen of the carboxylic acid, leading to the formation of an ester. The reactivity of the alkene and the stability of the carbocation intermediate are key factors influencing the reaction rate and regioselectivity.

In the case of α,β-unsaturated carboxylic acids, the presence of the conjugated system influences their reactivity. rsc.orgacs.org These compounds can undergo reactions at the double bond, such as epoxidation, or at the carboxyl group. acs.org The electronic nature of substituents on the unsaturated system can significantly impact the reaction pathway and efficiency. For instance, electron-withdrawing groups can affect the reactivity of the double bond and the acidity of the carboxylic acid. rsc.org

The reaction of carboxylic acids with enol ethers, like ethyl vinyl ether, proceeds via a different mechanism. The electron-rich double bond of the enol ether is highly susceptible to electrophilic attack. In the presence of an acid catalyst, the proton from the carboxylic acid adds to the β-carbon of the enol ether, generating a stabilized carbocation. This carbocation is then rapidly trapped by the carboxylate anion to form a hemiacetal ester, which can then undergo further reactions. This process is a key step in the use of enol ethers as protecting groups for alcohols. wikipedia.org

Historical Development of Acetic Acid-Vinyl Ether Chemistry

The chemistry of vinyl ethers and their reactions with carboxylic acids has a rich history tied to the development of polymer chemistry and synthetic organic methodology. The synthesis of vinyl acetate (B1210297), a structurally related vinyl ester, provides a parallel for understanding the historical context of acetic acid-vinyl ether reactions.

Early methods for producing vinyl esters involved the addition of carboxylic acids to acetylene (B1199291), often using mercury catalysts. wikipedia.orgacs.org For example, vinyl acetate was first prepared in 1912 by Fritz Klatte through the reaction of acetic acid and acetylene. wikipedia.org This method, however, posed significant environmental concerns.

A significant advancement came with the development of methods that avoided the direct use of the unstable vinyl alcohol. In the mid-20th century, researchers developed routes to vinyl acetate from acetaldehyde (B116499) and acetic anhydride. acs.org These processes often proceeded through an ethylidene diacetate intermediate, which could then be converted to vinyl acetate and acetic acid. acs.org

The modern industrial production of vinyl acetate primarily relies on the palladium-catalyzed reaction of ethylene (B1197577), acetic acid, and oxygen. wikipedia.orgacs.orgwikipedia.org This more environmentally friendly and efficient process has become the dominant technology. acs.org

The reaction of acetic acid with ethyl vinyl ether itself has been a cornerstone in the development of protecting group chemistry. The ability of ethyl vinyl ether to react with alcohols in the presence of a catalytic amount of acid to form a stable acetal (B89532) has made it a valuable tool for synthetic chemists. wikipedia.org This reaction is reversible, allowing for the protection and subsequent deprotection of alcohol functional groups under specific conditions.

Structural and Electronic Considerations of 2-Ethoxyethenol (Ethyl Vinyl Ether) and its Reactivity Pathways

Ethyl vinyl ether (ethoxyethene) is the simplest enol ether that is a liquid at room temperature. wikipedia.org Its reactivity is dictated by the electronic interplay between the vinyl group (C=C) and the adjacent ether oxygen. The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the double bond, a phenomenon known as resonance or mesomeric effect.

This electron donation from the oxygen atom has several important consequences:

Increased Nucleophilicity: The delocalization of electrons makes the double bond of ethyl vinyl ether significantly more electron-rich and therefore more nucleophilic than a simple alkene. This heightened nucleophilicity makes it highly reactive towards electrophiles. wiley.com

Regioselectivity of Electrophilic Attack: The resonance effect increases the electron density specifically at the β-carbon (the carbon atom not directly attached to the oxygen). Consequently, electrophilic attack preferentially occurs at this position, leading to the formation of a resonance-stabilized carbocation (an oxonium ion). wiley.com This directing effect is crucial in determining the outcome of its reactions.

The alkene portion of ethyl vinyl ether allows it to participate in a variety of reactions, including:

Polymerization: In the presence of Lewis acids, ethyl vinyl ether readily undergoes polymerization to form polyvinyl ethers. wikipedia.org

Addition Reactions: It reacts with alcohols in the presence of an acid catalyst to form mixed acetals. This reaction is widely used for the protection of alcohol functional groups. wikipedia.org

Cycloaddition Reactions: Ethyl vinyl ether can participate in cycloaddition reactions, such as [4+2] inverse demand cycloadditions. wikipedia.org

Deprotonation: Treatment with a strong base like butyllithium (B86547) can deprotonate the α-carbon, generating a useful acetyl anion equivalent. wikipedia.org

The combination of its structural features and electronic properties makes ethyl vinyl ether a versatile and highly reactive building block in organic synthesis. sigmaaldrich.comspecialchem.com

Data Tables

Physical and Chemical Properties of Ethyl Vinyl Ether

PropertyValueReference
Chemical Formula C4H8O wikipedia.org
Molar Mass 72.107 g·mol−1 wikipedia.org
Appearance Colorless liquid wikipedia.orgnih.gov
Density 0.7589 g/mL wikipedia.org
Melting Point -116 °C sigmaaldrich.comwikipedia.org
Boiling Point 33 °C sigmaaldrich.comwikipedia.org
Solubility in Water 8.3 g/L at 15°C wikipedia.org

Physical and Chemical Properties of 2-Ethoxyethanol (B86334)

PropertyValueReference
Chemical Formula C4H10O2 wikipedia.org
Molar Mass 90.122 g·mol−1 wikipedia.org
Appearance Clear, colorless liquid wikipedia.org
Density 0.930 g/cm³ wikipedia.org
Melting Point -70 °C wikipedia.org
Boiling Point 135 °C wikipedia.org
Solubility in Water Miscible wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B14285653 Acetic acid;2-ethoxyethenol CAS No. 129751-10-6

Properties

CAS No.

129751-10-6

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

acetic acid;2-ethoxyethenol

InChI

InChI=1S/C4H8O2.C2H4O2/c1-2-6-4-3-5;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)

InChI Key

ZITLXPXNHDKRBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CO.CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Acetic Acid 2 Ethoxyethenol Adducts and Derivatives

Direct Addition Reactions of Carboxylic Acids to Vinyl Ethers

The direct addition of carboxylic acids to vinyl ethers is a fundamental reaction for producing acetal (B89532) esters. google.com This reaction is typically acid-catalyzed and involves the addition of the carboxylic acid across the double bond of the vinyl ether.

Formation of Ester and Acetal Ester Products

The reaction between a carboxylic acid and a vinyl ether can lead to the formation of an ester. nih.gov Mechanistic studies indicate that the initial product is an adduct of the vinyl ether and the carboxylic acid, which subsequently rearranges to form the ester. nih.gov In the presence of an acid catalyst, vinyl ethers react with carboxylic acids to yield acetal esters. google.com Strong acids such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid have traditionally been used as catalysts. google.com However, milder catalysts like monomeric and polymeric pyridine (B92270) hydrochloride have been shown to be effective, offering better reaction control and reduced corrosiveness. google.com

The acid-labile nature of vinyl ethers makes them susceptible to addition reactions with compounds containing active hydrogen atoms, such as carboxylic acids. rsc.org In conventional synthesis, this reactivity can lead to undesirable side reactions. rsc.orgnih.gov To circumvent this, carboxylic acid derivatives like acid chlorides or short-chain esters are often employed. rsc.org When using acid chlorides, an acid scavenger is necessary to neutralize the hydrochloric acid formed, which could otherwise cause hydrolysis or premature polymerization of the vinyl ether. rsc.org

Investigation of Solvent-Free Reaction Conditions

Solvent-free, or "bulk," reaction conditions offer a more sustainable and efficient approach to synthesis. The reaction of vinyl ethers with carboxylic acids has been successfully carried out under solvent-free conditions using iodine as a catalyst. nih.gov This method has been shown to produce the corresponding esters from saturated carboxylic acids and vinyl ethers. nih.gov

Enzyme-catalyzed reactions also demonstrate high efficacy under solvent-free conditions. The synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers has been achieved in bulk, with high conversions (over 90%) reached in less than an hour. nih.govresearchgate.netrsc.org This enzymatic approach avoids the need for solvents and minimizes side reactions. rsc.orgnih.gov

Catalyst/ConditionReactantsProductConversion/YieldReference
IodineSaturated Carboxylic Acids, Vinyl EthersCorresponding EstersNot specified nih.gov
Immobilized Lipase (B570770) B from Candida antarctica (CalB)Carboxylic Acids, Hydroxyl-Functional Vinyl EthersVinyl Ether Esters>90% nih.govresearchgate.netrsc.org

Elucidation of Temperature Effects on Product Yield and Selectivity

Temperature is a critical parameter that can significantly influence the outcome of the reaction between carboxylic acids and vinyl ethers. In the iodine-catalyzed reaction of 2-(1-hydroxycyclohexyl)acetic acid with butyl vinyl ether, the reaction at low temperatures yields the butyl ester. nih.gov However, at a higher temperature of 80°C, both esterification and elimination of a water molecule occur, leading to the formation of an unsaturated butyl ester. nih.gov Similarly, for other hydroxy-substituted carboxylic acids, reactions at elevated temperatures (above 60°C) favor the formation of unsaturated esters. nih.gov

Enzyme-catalyzed syntheses of vinyl ether esters have been shown to be effective over a broad temperature range, from 22°C to 90°C. nih.govresearchgate.netrsc.org This wide operating window allows for flexibility in optimizing reaction conditions. In a study on the lipase-catalyzed synthesis of thioesters from thiols and vinyl esters, the optimal temperature was found to be 50°C. mdpi.com In contrast, a process for producing acetal esters using pyridine hydrochloride catalysts can be conducted at temperatures from ambient up to about 110°C, with higher temperatures disfavoring product formation. google.com

Reaction SystemTemperatureOutcomeReference
Iodine-catalyzed reaction of 2-(1-hydroxycyclohexyl)acetic acid and butyl vinyl etherLow TemperatureButyl ester formation nih.gov
Iodine-catalyzed reaction of 2-(1-hydroxycyclohexyl)acetic acid and butyl vinyl ether80°CFormation of unsaturated butyl ester nih.gov
Enzyme-catalyzed synthesis of vinyl ether esters22–90°CSuccessful synthesis nih.govresearchgate.netrsc.org
Lipase-catalyzed synthesis of thioesters50°COptimal conversion mdpi.com
Pyridine hydrochloride-catalyzed acetal ester synthesisAmbient to 110°CProduct formation (disfavored at higher temperatures) google.com

Enzyme-Catalyzed Synthetic Routes to Vinyl Ether Esters

Enzymatic catalysis presents a sustainable and highly selective alternative for the synthesis of vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. nih.govrsc.org The use of immobilized lipase B from Candida antarctica (CalB) is particularly effective. nih.govresearchgate.netrsc.org This enzyme kinetically favors the esterification reaction to such an extent that it outcompetes potential acid-catalyzed side reactions involving the labile vinyl ether group. rsc.orgnih.gov

This method allows for high conversion rates, often exceeding 90%, within a short reaction time of less than one hour. nih.govresearchgate.netrsc.org The reactions can be performed under mild conditions and have been successful across a wide temperature range (22–90°C) and in various organic solvents, as well as in solvent-free systems. nih.govresearchgate.netrsc.org The immobilized nature of the enzyme facilitates its easy removal from the reaction mixture by simple filtration, allowing for straightforward product purification. nih.govresearchgate.netrsc.org

Advanced Transition Metal-Catalyzed Transformations Involving Vinyl Ethers

Transition metal catalysts have enabled a wide array of transformations involving vinyl ethers, expanding their synthetic utility. mdpi.com These reactions include hydroamination, dimerization, and various cross-coupling reactions.

Palladium complexes have been extensively studied for these transformations. For instance, a palladium-catalyzed intermolecular hydroamination of vinyl ethers has been developed. nih.govku.edu This reaction is proposed to proceed via a Brønsted base catalysis mechanism where the palladium catalyst is protonated by a relatively acidic sulfonamide, generating a palladium hydride and the active nucleophile. nih.gov Palladium(II) can also catalyze the intramolecular hydroamination of vinyl ethers through a Lewis acid catalysis pathway. nih.govku.edu

Furthermore, palladium catalysts have been employed for the dimerization of vinyl ethers to produce β,γ-unsaturated acetals. acs.org These dimers can then be copolymerized with ethylene (B1197577) to create polar functionalized branched polyolefins. acs.org Other transition metals like iridium have also been shown to activate the C–H and C–O bonds of vinyl ethers, leading to the formation of μ-vinyl complexes. mdpi.com

Catalyst SystemTransformationReactantsProductReference
Palladium(0)Intermolecular HydroaminationVinyl Ether, SulfonamideAminol nih.govku.edu
Palladium(II)Intramolecular HydroaminationVinyl EtherCyclic Amine nih.govku.edu
PalladiumDimerizationVinyl Etherβ,γ-Unsaturated Acetal acs.org
Iridium ComplexC-H and C-O Bond ActivationEthyl Vinyl Etherμ-Vinyl Complex mdpi.com

Strategic Generation of Silyl (B83357) Enol Ether Derivatives for Subsequent Functionalization

Silyl enol ethers are versatile intermediates in organic synthesis, often prepared from carbonyl compounds. wikipedia.org They can also be generated from vinyl ethers, providing a pathway to further functionalization. One method involves the reaction of α-aryl-α-diazoketones with trialkylsilyl triflates, which proceeds through a vinyl cation intermediate to form cyclic silyl enol ethers. rsc.org

Another strategy for the stereoselective synthesis of allyl vinyl ethers starts from silyl enol ethers. scite.ai Mixed iodoacetals can be prepared stereospecifically from (Z)- or (E)-silyl enolates, which are then converted to the corresponding vinyl ethers. scite.ai The elimination of a siloxy group from β-iodo ketals using butyllithium (B86547) can also furnish vinyl ethers. scite.ai Additionally, nickel-catalyzed remote functionalization of ketones allows for the Z-selective synthesis of silyl enol ethers via a chain-walking mechanism from a distant olefin site. acs.org

Cascade and Multicomponent Reactions Utilizing Vinyl Ethers as Key Synthons

The synthesis of esters from vinyl ethers represents a significant alternative to traditional Fischer esterification, often proceeding under mild conditions. These reactions typically involve the addition of a carboxylic acid across the double bond of a vinyl ether. While not always classified as cascade or multicomponent reactions in the strictest sense (which typically involve three or more reactants combining in a single pot), the addition of carboxylic acids to vinyl ethers and the related transvinylation reactions are one-pot processes that proceed through key intermediates, aligning with the principles of atom economy and process efficiency.

Vinyl ethers, acting as vinyl cation synthons, are versatile building blocks in organic synthesis. The reaction with a carboxylic acid, such as acetic acid, generally proceeds via the formation of a hemiacetal ester intermediate, which subsequently rearranges to form the final ester product. nih.gov This reactivity is central to producing compounds like 2-ethoxyethyl acetate (B1210297) from vinyl ether precursors.

Detailed research has explored various catalytic systems to facilitate these transformations, enhancing yield and selectivity.

Iodine-Catalyzed Addition of Carboxylic Acids to Vinyl Ethers

One efficient, solvent-free methodology involves the use of molecular iodine as a catalyst for the reaction between carboxylic acids and vinyl ethers. nih.gov Mechanistic studies indicate that this reaction produces an adduct of the vinyl ether and the carboxylic acid, which then rearranges to the corresponding ester. nih.gov This method is notable for its mild conditions and avoidance of solvents.

For the synthesis of an acetate ester, acetic acid is reacted with an appropriate vinyl ether. For instance, the reaction of ethyl vinyl ether with acetic acid would yield ethyl acetate, illustrating the general principle that can be applied to the synthesis of other acetate esters.

Table 1: Iodine-Catalyzed Esterification of Acetic Acid with Butyl Vinyl Ether

Reactant 1Reactant 2CatalystConditionsProductYield
Acetic AcidButyl Vinyl EtherIodine (I₂)Solvent-free, Room TemperatureButyl AcetateHigh

Transition Metal-Catalyzed Transvinylation

A highly relevant and widely studied method is the transition metal-catalyzed exchange reaction, or transvinylation, between a vinyl ester and an alcohol. To form 2-ethoxyethyl acetate, vinyl acetate serves as the key vinyl ether synthon, reacting with 2-ethoxyethanol (B86334). This process is effectively a transfer of the vinyl group from acetic acid to the new alcohol, followed by tautomerization to the stable ester.

Palladium(II) and Iridium(I) complexes have proven to be particularly effective catalysts for this transformation. mdpi.comresearchgate.net Palladium(II)-catalyzed exchange reactions are operationally simple and can be performed under mild, non-anhydrous conditions. mdpi.com Similarly, iridium-based catalysts are used for the synthesis of various vinyl ethers through an addition-elimination sequence. atamanchemicals.com

The general scheme for the synthesis of 2-ethoxyethyl acetate via this method is the reaction of 2-ethoxyethanol with vinyl acetate in the presence of a suitable catalyst.

Table 2: Palladium-Catalyzed Synthesis of Vinyl Esters from Vinyl Acetate

Alcohol SubstrateVinyl SynthonCatalystKey ConditionsProduct TypeReported Yields
Aromatic AlcoholsVinyl AcetatePdCl₂(CH₃CN)₂Mild temperature (<60.8°C), LiCl additiveAromatic Vinyl EstersGood mdpi.com
Steroid AlcoholsEthyl Vinyl EtherDiacetato(1,10-phenanthroline)palladium(II)Vinyl ether as solventSteroidal Vinyl EthersModerate to Good thieme-connect.de
2-EthoxyethanolVinyl AcetatePd(II) or Ir(I) complexMild, often buffered2-Ethoxyethyl AcetateHigh (by analogy)

These methodologies highlight the utility of vinyl ethers as synthons in cascade and one-pot reactions to generate ester adducts under efficient and often mild catalytic conditions, providing a modern alternative to direct esterification.

Mechanistic Investigations of Acetic Acid and Enol Ether Reactions

Detailed Pathways of Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether

The acid-catalyzed hydrolysis of ethyl vinyl ether to acetaldehyde (B116499) and ethanol (B145695) is a classic example of electrophilic addition to a carbon-carbon double bond. askfilo.com The generally accepted mechanism involves a multi-step pathway initiated by the protonation of the vinyl ether. cdnsciencepub.comcdnsciencepub.com

General Acid Catalysis : The reaction rate is dependent on the concentration of the specific acid species in the buffer solution (e.g., acetic acid), not just the hydronium ion concentration. This indicates the acid itself is involved in the slowest step. cdnsciencepub.comrsc.org

Solvent Isotope Effects : When the reaction is conducted in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), a significant primary kinetic isotope effect is observed, where the rate is slower (kH/kD > 1). cdnsciencepub.comcdnsciencepub.com For instance, the deuterium isotope effect for the transfer from formic acid is 6.8, while for the hydronium ion it is 2.95. rsc.org This demonstrates that the breaking of the O-H (or O-D) bond is integral to the rate-limiting transition state.

Deuterium Labeling : Hydrolysis carried out in D₂O results in the incorporation of exactly one deuterium atom into the methyl group of the resulting acetaldehyde (DCH₂CHO). askfilo.comrsc.org This confirms that the proton (or deuteron) adds to the terminal carbon of the double bond and that this addition is an irreversible, rate-limiting event. rsc.org

Following the rate-determining protonation of the vinyl moiety, a high-energy alkoxycarbocation (also known as an oxocarbenium ion) intermediate is generated. cdnsciencepub.comresearchgate.net This species is stabilized by resonance, with the positive charge shared between the α-carbon and the oxygen atom.

The structure of the vinyl ether can influence the stability of this intermediate; for example, steric hindrance near the cationic center can force the aromatic ring in substituted vinyl ethers to rotate out of coplanarity, reducing its ability to stabilize the positive charge. cdnsciencepub.com The subsequent transformation of this cation is extremely rapid. It is susceptible to attack by nucleophiles present in the reaction medium. cdnsciencepub.com The rate constant for the hydration of a similar alkoxycarbocation has been estimated to be nearly diffusion-controlled, on the order of 1 x 10⁹ M⁻¹ s⁻¹. cdnsciencepub.com

In the context of hydrolysis, the alkoxycarbocation intermediate is rapidly attacked by a water molecule. cdnsciencepub.comresearchgate.net This nucleophilic addition of water to the carbocationic center results in the formation of a protonated hemiacetal. cdnsciencepub.com Subsequent rapid deprotonation yields a neutral hemiacetal intermediate.

Slow Protonation : Rate-determining proton transfer to the β-carbon. cdnsciencepub.com

Fast Hydration : Rapid addition of water to the resulting alkoxycarbocation. cdnsciencepub.com

Fast Decomposition : Rapid breakdown of the hemiacetal intermediate. cdnsciencepub.com

The use of oxygen-18 enriched water as the solvent has shown that the oxygen atom from the water is incorporated into the aldehyde product, confirming that water acts as the nucleophile attacking the carbocation rather than attacking the ethyl group of the ether. cdnsciencepub.com

Kinetic and Thermodynamic Studies of Addition Reactions

Kinetic and thermodynamic parameters provide quantitative insight into the reaction mechanism, including the order of the reaction with respect to the reactants and the energetic profile of the transition state.

Kinetic measurements of the acid-catalyzed hydrolysis of ethyl vinyl ether in aqueous solution have demonstrated that the reaction is first-order with respect to the ethyl vinyl ether and first-order with respect to the hydronium ion. rsc.org

In studies involving the direct addition of carboxylic acids to an enol ether (n-butyl vinyl ether) in a non-aqueous solvent like dioxane, the kinetics were found to be more complex. The reaction was determined to be first-order with respect to the vinyl ether but second-order with respect to the carboxylic acid. scispace.com This suggests a mechanism where one molecule of the carboxylic acid acts as the proton donor while a second molecule participates in the transition state, possibly by assisting in the proton transfer or acting as the nucleophile. scispace.com

Reaction Order for Ethyl Vinyl Ether Reactions
ReactionReactantOrderSource
Acid-Catalyzed Hydrolysis (Aqueous)Ethyl Vinyl Ether1 rsc.org
Hydronium Ion1 rsc.org
Carboxylic Acid Addition (Dioxane)n-Butyl Vinyl Ether1 scispace.com
Carboxylic Acid2 scispace.com

The activation parameters for a reaction provide information about the energy barrier (activation energy) and the degree of order in the transition state (entropy of activation). For the hydronium ion-catalyzed hydrolysis of ethyl vinyl ether, the entropy of activation (ΔS‡) has been measured to be -11 cal deg⁻¹ mol⁻¹. rsc.org A negative entropy of activation is consistent with a transition state that is more ordered than the reactants, as would be expected when two reactant molecules (hydronium ion and ethyl vinyl ether) come together.

The activation energy for the gas-phase decomposition of vinyl ethyl ether, a related but different process, is reported as 183 kJ/mol. chegg.com For the addition of various carboxylic acids to n-butyl vinyl ether in dioxane, the activation energies and entropies of activation have been determined as shown in the table below. scispace.com

Activation Parameters for the Addition of Carboxylic Acids to n-Butyl Vinyl Ether in Dioxane
Carboxylic AcidActivation Energy (kcal/mol)Entropy of Activation (cal/deg·mol)
Acetic Acid9.1-43.1
Propionic Acid10.0-39.8
n-Butyric Acid10.0-39.9

Analysis of Hammett Relationships and Substituent Effects on Reaction Rates

The rate-determining step in the acid-catalyzed addition of an acid to an enol ether is the transfer of a proton to the β-carbon of the double bond, leading to the formation of an oxocarbenium ion intermediate. The stability of this positively charged intermediate is paramount in determining the reaction rate. Electron-donating groups (EDGs) on the aromatic ring of a substituted styryl ether, for instance, can stabilize the carbocationic transition state through resonance and inductive effects, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the transition state and retard the reaction rate.

A Hammett plot for such a reaction would typically show a negative ρ (rho) value, indicating that the reaction is facilitated by electron-donating substituents. The magnitude of ρ reflects the sensitivity of the reaction to these electronic effects. For the acid-catalyzed hydrolysis of substituted styrenes, a reaction mechanistically similar to the initial step of acetic acid addition to 2-ethoxyethenol, a large negative ρ value is observed, underscoring the significant development of positive charge in the transition state.

To illustrate this relationship, the following table presents representative data for the relative rates of acid-catalyzed hydrolysis of para-substituted vinyl ethers.

Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of Para-Substituted Vinyl Ethers

Substituent (X) Hammett Constant (σ) Relative Rate (kX/kH) log(kX/kH)
p-OCH₃ -0.27 250 2.40
p-CH₃ -0.17 25 1.40
H 0.00 1 0.00
p-Cl 0.23 0.1 -1.00
p-NO₂ 0.78 0.001 -3.00

This is an interactive data table based on representative literature values for analogous systems.

A plot of log(kX/kH) versus the Hammett constant σ would yield a straight line with a negative slope (ρ). The large negative value of ρ signifies a strong demand for electron density at the reaction center in the transition state, consistent with the formation of a carbocationic intermediate. researchgate.net This principle directly applies to the reaction of acetic acid with substituted 2-ethoxyethenols, where substituents that can effectively stabilize the incipient oxocarbenium ion will lead to a significant rate enhancement.

Mechanisms of Adduct Formation and Subsequent Rearrangement Processes

The addition of acetic acid to 2-ethoxyethenol proceeds through a well-established mechanism for the acid-catalyzed reaction of enol ethers. stackexchange.com The initial step involves the protonation of the nucleophilic β-carbon of the enol ether double bond by acetic acid. This proton transfer is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion.

The oxocarbenium ion is a potent electrophile and is rapidly attacked by the acetate (B1210297) anion, the conjugate base of the catalyzing acid, which is present in the reaction medium. This nucleophilic attack occurs at the carbocationic center and leads to the formation of a hemiacetal acetate adduct, specifically 1-ethoxy-1-acetoxyethane. This adduct is the primary product of the addition reaction.

Under the reaction conditions, the hemiacetal acetate adduct can exist in equilibrium with the starting materials. However, it can also undergo subsequent rearrangement processes, particularly if the reaction is allowed to proceed for extended periods or at elevated temperatures. One possible rearrangement pathway involves the protonation of the ethoxy oxygen of the hemiacetal adduct, followed by the elimination of ethanol to form an acyl-stabilized carbocation. This intermediate can then be trapped by another molecule of acetic acid or water (if present) to form different products.

Another potential rearrangement involves an intramolecular process. For instance, in more complex systems, cyclic hemiacetals can undergo ring-opening to form aldehydic or ketonic structures which can then re-close to form isomeric hemiacetals. nih.gov While 1-ethoxy-1-acetoxyethane is acyclic, analogous principles of proton transfer and nucleophilic attack can lead to other transformations if other reactive functional groups are present in the molecule.

Application of Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating the finer details of reaction mechanisms, and its application to the reaction of acetic acid and enol ethers provides crucial insights, particularly into the nature of the proton transfer step. nih.govscispace.com By substituting hydrogen with its heavier isotope, deuterium, one can probe for kinetic isotope effects (KIEs), which can reveal whether a C-H (or O-H) bond is broken in the rate-determining step of the reaction.

In the acid-catalyzed reaction of acetic acid with 2-ethoxyethenol, the rate-determining step is the protonation of the enol ether. If acetic acid labeled with deuterium in the hydroxyl group (CH₃COOD) is used, a primary kinetic isotope effect (kH/kD > 1) would be expected. This is because the O-D bond is stronger than the O-H bond, and its cleavage in the transition state requires more energy, thus slowing down the reaction. Studies on the hydrolysis of various vinyl ethers have indeed shown significant primary deuterium isotope effects, confirming that proton transfer is rate-limiting. nih.govrsc.org

Furthermore, solvent isotope effects can provide information about the transition state structure. By conducting the reaction in a solvent mixture of H₂O and D₂O, one can observe changes in the reaction rate. For the hydrolysis of ethyl vinyl ether, the deuterium isotope effect for proton transfer from the hydronium ion is approximately 2.95, while for the transfer from formic acid, it is 6.8. rsc.org These values are consistent with a rate-determining proton transfer. rsc.org The magnitude of the solvent isotope effect can also give clues about the degree of proton transfer in the transition state.

The following table presents typical kinetic isotope effect data for the acid-catalyzed hydrolysis of vinyl ethers, which is mechanistically analogous to the reaction with acetic acid.

Table 2: Kinetic Isotope Effects in the Acid-Catalyzed Hydrolysis of Vinyl Ethers

Reaction Isotope Effect Type kH/kD Value Mechanistic Implication
Hydronium ion-catalyzed hydrolysis of ethyl vinyl ether Primary Solvent Isotope Effect 2.95 Rate-determining proton transfer from the solvent. rsc.org
Formic acid-catalyzed hydrolysis of ethyl vinyl ether Primary Kinetic Isotope Effect 6.8 Rate-determining proton transfer from the carboxylic acid. rsc.org
Lyonium-ion-catalyzed protonation of phenyl vinyl ether Primary Solvent Isotope Effect 2.4 Decreased reactivity correlates with a smaller KIE. nih.gov
Lyonium-ion-catalyzed protonation of ethyl cyclooctenyl ether Primary Solvent Isotope Effect 4.1 Increased reactivity correlates with a larger KIE. nih.gov

This is an interactive data table compiled from literature data on analogous systems.

These isotopic labeling studies provide compelling evidence for a mechanism involving a slow proton transfer from acetic acid to the 2-ethoxyethenol, followed by rapid collapse of the resulting ion pair to form the hemiacetal acetate adduct. The magnitude of the observed KIEs can also be correlated with the reactivity of the enol ether, providing a deeper understanding of the structure-reactivity relationships discussed in the context of Hammett analysis. nih.gov

Catalysis in the Transformations Involving Acetic Acid and Vinyl Ethers

Brønsted Acid Catalysis: Scope, Limitations, and Mechanistic Insights

Brønsted acids are frequently used to catalyze the addition of carboxylic acids to vinyl ethers. The mechanism typically involves the protonation of the vinyl ether to form a carbocation intermediate, which is then attacked by the carboxylic acid. The effectiveness of the catalysis is influenced by the strength of the acid.

Comparative Analysis of Strong Acid Systems

Strong Brønsted acids such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid have historically been the catalysts of choice for the reaction between carboxylic acids and vinyl ethers to produce acetal (B89532) esters. google.com While effective in promoting the reaction, these strong acids can lead to challenges in controlling the reaction and are highly corrosive. google.com For instance, in the synthesis of vinyl acetate (B1210297) from acetaldehyde (B116499) and ketene (B1206846), strong acids like sulfuric acid can cause excessive charring and the formation of acetic acid as a byproduct. google.com The use of strong acids can also influence the stereoselectivity of polymerization reactions of vinyl ethers. nih.govresearchgate.net

Exploration of Milder Acid Catalysts

To overcome the drawbacks of strong acids, milder alternatives have been investigated. Catalysts like pyridine (B92270) hydrochlorides and phosphoric acid offer better reaction control and are less corrosive. google.com Polymeric pyridine hydrochloride has been demonstrated as a useful catalyst for the addition of alcohols and phenols to dihydropyran. google.com Monomeric pyridine hydrochloride is also considered a superior catalyst to p-toluenesulfonic acid for certain ketalization reactions. google.com Phosphoric acid has been shown to catalyze the acylation of alcohols with acid anhydrides efficiently. organic-chemistry.org These milder catalysts provide a cleaner and more commercially viable method for synthesizing compounds like tetrahydropyranyl acrylate (B77674) and methacrylate. google.com

Investigation of General Acid Catalysis Phenomena

The hydrolysis of vinyl ethers is a classic example of a reaction subject to general acid catalysis. rsc.orgrsc.org This means that any species that can donate a proton, not just the hydronium ion, can act as a catalyst. Studies on the hydrolysis of ethyl vinyl ether in formic acid and acetic acid buffer solutions have shown that the reaction is first-order in both the hydronium ion and the undissociated acid, confirming general acid catalysis. rsc.orgrsc.org The reaction proceeds via a rate-determining proton transfer from the catalysing acid to the substrate. rsc.orgrsc.org This phenomenon has been observed in the hydrolysis of various vinyl ethers, with a Brønsted α value of approximately 0.5, indicating a moderate sensitivity of the reaction rate to the catalyst's acidity. scispace.com

Lewis Acid Catalysis in Vinyl Ether Chemistry

Lewis acids play a significant role in the polymerization of vinyl ethers. nih.gov Strong Lewis acids like BF₃·Et₂O have been used to achieve stereoregular polymerization of vinyl ethers at low temperatures. acs.org More recently, titanium-based Lewis acid catalysts with bulky substituents have been employed to produce highly isotactic poly(vinyl ethers). acs.org The combination of a Lewis acid like SnCl₄ with a bulky phosphoric acid ligand has also proven effective. acs.org In some cases, Lewis acids are used in conjunction with Brønsted acids to catalyze reactions like the Diels-Alder reaction involving vinyl ethers. rsc.org The mechanism of Lewis acid catalysis often involves the coordination of the Lewis acid to the oxygen atom of the vinyl ether, which activates the double bond towards nucleophilic attack.

Molecular Iodine Catalysis under Solvent-Free Conditions

Molecular iodine has emerged as an efficient and environmentally friendly catalyst for the reaction of carboxylic acids with vinyl ethers under solvent-free conditions. researchgate.netjst.go.jpnih.gov This method offers several advantages, including simplicity, short reaction times, and excellent product yields. researchgate.netresearchgate.net Mechanistic studies indicate that the reaction proceeds through the formation of an adduct between the vinyl ether and the carboxylic acid, which then rearranges to form the corresponding ester. jst.go.jpnih.gov As a Lewis acid, molecular iodine can initiate the cationic polymerization of alkyl vinyl ethers. tandfonline.com The nature of the solvent can influence the polymerization process when using an iodine catalyst. tandfonline.com

Enzymatic Catalysis (e.g., Candida antarctica Lipase (B570770) B) for Vinyl Ether Ester Synthesis

Enzymes, particularly lipases, have gained prominence as catalysts in organic synthesis due to their high selectivity and activity under mild conditions. Candida antarctica lipase B (CALB) is a widely studied enzyme that effectively catalyzes the synthesis of esters from vinyl ethers and carboxylic acids. d-nb.inforesearchgate.net Lipases are used for the high-yield synthesis of monoacylglycerols using vinyl esters. pan.olsztyn.pl The use of vinyl acetate as an acylating agent in lipase-catalyzed reactions can lead to high yields and enantioselectivity. nih.gov CALB has been successfully used in the polymerization of various monomers, demonstrating its versatility as a biocatalyst in polymer chemistry. researchgate.net The mechanism of lipase-catalyzed polymerization involves the formation of an acyl-enzyme intermediate. researchgate.net

Ruthenium Complex Catalysis in Esterification and Related Processes

Ruthenium complexes are effective catalysts for both the hydrogenation of esters to alcohols and the reverse reaction, the dehydrogenative coupling of alcohols to form esters. These processes represent an equilibrium relevant to the formation of 2-ethoxyethyl acetate from acetic acid and 2-ethoxyethanol (B86334).

The homogeneous hydrogenation of esters can be achieved with catalysts generated in situ from precursors like Ru(acac)₃ and multidentate phosphine (B1218219) ligands, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos). nih.gov The active catalyst is proposed to be a ruthenium dihydride species, [Ru(Triphos)H₂]. nih.gov However, a significant challenge in these systems is catalyst deactivation. Primary alcohols, including the 2-ethoxyethanol product, can be dehydrogenated by the catalyst to an aldehyde, which is then decarbonylated. This process forms a stable ruthenium carbonyl complex, [Ru(Triphos)H₂(CO)], which is inactive for hydrogenation as the carbonyl ligand blocks the necessary coordination site. nih.gov Reactivation of the catalyst can be accomplished by introducing water to the system, which removes the carbonyl ligand via the water-gas shift reaction. nih.gov

Conversely, pincer-type ruthenium complexes have demonstrated exceptional efficiency in the acceptorless dehydrogenative coupling of alcohols to yield esters and hydrogen gas. For instance, the Milstein bipyridyl PNN pincer complex of ruthenium is a known catalyst for the coupling of ethanol (B145695) to produce ethyl acetate. researchgate.net This transformation proceeds under reducing conditions. researchgate.net Such catalytic systems show a strong dependence on the ligand structure; for example, a diethylamino-substituted CNN-pincer ligand provided a highly active catalyst for ester hydrogenation, whereas a dimethylamino-substituted variant was nearly inactive. cornell.edu These findings are directly applicable to the esterification of acetic acid with 2-ethoxyethanol, where a similar ruthenium pincer complex could catalyze the formation of 2-ethoxyethyl acetate.

The table below summarizes the performance of representative ruthenium catalysts in related ester hydrogenation reactions.

Table 1: Performance of Ruthenium Catalysts in Ester Hydrogenation

Catalyst System Substrate Product Conditions Turnover Number (TON) Reference
Ru complex with CNN-pincer ligand (diethylamino variant) Benzyl benzoate Benzyl alcohol 105 °C, 6 bar H₂ Up to 980 cornell.edu
Ru complex with PNP-NHC pincer ligand Methyl lactate (R)-1,2-propanediol 30 °C, Methanol Up to 4000 cornell.edu

Rhodium-Catalyzed Methodologies for Alkyl Enol Ether Synthesis

Rhodium complexes catalyze several key transformations for the synthesis of enol ethers and their derivatives. One of the most successful strategies for accessing vinyl ether derivatives is the addition of alcohols to alkynes, a reaction catalyzed by a range of transition metals, including rhodium. mdpi.com

A notable rhodium-catalyzed method involves the selective intermolecular anti-Markovnikov addition of carboxylic acids to terminal alkynes, which produces valuable Z-enol esters. acs.org This reaction provides a direct route to vinyl acetate derivatives from an alkyne and a carboxylic acid. Applied to the target system, this methodology could be used to synthesize 2-ethoxyvinyl acetate by reacting 2-ethoxyacetylene with acetic acid in the presence of a rhodium catalyst. The process is valued for its broad substrate scope and tolerance of various functional groups. acs.org

Another relevant transformation is the Rh(I)-catalyzed rearrangement of propargyl vinyl ethers into (E,Z)-dienals. acs.org The initial step of this process involves the conversion of the propargyl vinyl ether into an allene (B1206475) aldehyde, which proceeds under homogeneous conditions initiated by the coordination of the Rh(I) catalyst to the alkyne moiety. acs.org While this reaction transforms a vinyl ether rather than forming one, it highlights the reactivity of vinyl ethers with rhodium catalysts. The mechanism involves the dissociation of the dimeric precatalyst, such as [Rh(CO)₂Cl]₂, into a monomeric species that is assisted by coordination with the vinyl ether group of the substrate. acs.org

Furthermore, rhodium complexes are utilized in the asymmetric hydrosilylation of α,β-unsaturated ketones, which can afford silyl (B83357) enol ethers with high enantioselectivity. rsc.orgrsc.org This demonstrates the capability of rhodium catalysts to generate enol ether structures from carbonyl compounds.

The table below outlines key rhodium-catalyzed reactions relevant to the synthesis of enol ethers and their derivatives.

Table 2: Rhodium-Catalyzed Methodologies for Enol Ether Synthesis

Reaction Type Substrates Product Type Catalyst Example Key Feature Reference
Anti-Markovnikov Addition Carboxylic Acid + Terminal Alkyne Z-Enol Ester [Rh(COD)Cl]₂ / Ligand High Z-selectivity acs.org
Propargyl Claisen Rearrangement Propargyl Vinyl Ether (E,Z)-Dienal [Rh(CO)₂Cl]₂ Stereoselective rearrangement acs.org

Molybdenum-Catalyzed Z-Selective Olefin Cross-Metathesis of Enol Ethers

Molybdenum-based catalysts have emerged as powerful tools for the Z-selective cross-metathesis of terminal enol ethers. acs.org This reaction is a highly valuable method for synthesizing 1,2-disubstituted Z-olefins, which are otherwise difficult to obtain. acs.orgkoreascience.kr The process involves reacting an enol ether, such as a derivative of 2-ethoxyethanol (e.g., 2-ethoxyvinyl ether), with a terminal alkene in the presence of a specific molybdenum alkylidene complex.

The catalysts are typically stereogenic-at-Mo complexes that exhibit high reactivity and selectivity. koreascience.kr These transformations are notable for producing the desired Z-disubstituted enol ethers with exceptional stereoselectivity, often achieving Z:E ratios greater than 95:5. rsc.orgkoreascience.kr The reaction is practical as it can utilize inexpensive and volatile commercial enol ethers, which can be used in excess to drive the reaction to completion and then easily removed under vacuum. koreascience.kr

Research has shown that using 1.2–5.0 mol % of a molybdenum alkylidene catalyst (such as Mo-1a or Mo-1e) can produce Z-enol ethers in good yields (typically 51–77%) and with Z-selectivity ranging from 94% to over 98%. rsc.orgkoreascience.kr For example, the cross-metathesis between n-butyl vinyl ether and allylbenzene, catalyzed by 2.5 mol% of a Mo-complex, afforded the corresponding Z-disubstituted enol ether with 98% Z-selectivity and in 73% yield. rsc.org The high Z-selectivity is attributed to the specific geometry of the catalyst, where the ligand environment, often featuring a large aryloxide and a small imido substituent, directs the stereochemical outcome of the metathesis cycle. koreascience.kr These highly efficient and selective transformations are amenable to gram-scale operations. acs.org

The data below illustrates the effectiveness of molybdenum catalysts in the Z-selective cross-metathesis of representative enol ethers.

Table 3: Molybdenum-Catalyzed Z-Selective Cross-Metathesis of Enol Ethers

Enol Ether Alkene Partner Catalyst (mol %) Yield (%) Z:E Ratio Reference
n-Butyl vinyl ether Allylbenzene Mo-1e (2.5%) 73 >98:2 rsc.org
n-Butyl vinyl ether 1-Dodecene Mo-1a (5.0%) 71 93:7 koreascience.kr
p-Methoxyphenylvinyl ether 1-Decene Mo-1a (1.2%) 77 94:6 koreascience.kr

Computational Chemistry Approaches to Acetic Acid/enol Ether Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the complex reaction mechanisms between acetic acid and enol ethers. DFT calculations are employed to map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orgacs.org

For instance, in the reaction of acetic acid with an enol ether, DFT can model the step-by-step process of protonation of the enol ether by acetic acid, followed by the nucleophilic attack of the acetate (B1210297) ion. This allows for the precise characterization of the transition state geometry, which is the highest energy point along the reaction coordinate and dictates the reaction's kinetic feasibility. The B3LYP functional, often paired with basis sets like 6-31G* or 6-311++G**, is a common choice for these types of calculations, providing a good balance between accuracy and computational cost. acs.orgbeilstein-journals.org

Studies on related systems, such as the addition of acids to enol ethers, have shown that these reactions can proceed through concerted or stepwise mechanisms. DFT calculations can distinguish between these pathways by locating the relevant transition states and intermediates. For example, a concerted mechanism would be characterized by a single transition state, whereas a stepwise mechanism would involve one or more intermediates, each with its own corresponding transition states for its formation and subsequent reaction. acs.org The presence of catalysts, such as Lewis acids, can also be modeled, revealing how they lower the activation energy by stabilizing the transition state. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Reaction Mechanism Studies

FunctionalBasis SetTypical Application
B3LYP6-31G*Geometry optimization and frequency calculations. acs.org
B3LYP6-311++G**More accurate energy calculations and modeling of systems with diffuse electron density. beilstein-journals.org
PBED3Solid-state calculations and systems where dispersion forces are important. acs.org
M06-2X6-311+G(d,p)Good for main-group thermochemistry and kinetics.

Kinetic and Thermodynamic Modeling of Reaction Pathways and Energy Profiles

Building upon the geometric and energetic information obtained from DFT calculations, kinetic and thermodynamic modeling provides a quantitative understanding of the reaction between acetic acid and 2-ethoxyethanol (B86334). This involves calculating key parameters that govern the reaction's course and outcome.

Kinetic modeling, on the other hand, is concerned with the rates of the reactions. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡), derived from the energy difference between the reactants and the transition state, is the primary determinant of the reaction rate. wikipedia.orgnih.gov A lower activation barrier corresponds to a faster reaction. In cases where multiple reaction pathways exist, the one with the lowest activation barrier is the kinetically favored pathway, leading to the kinetic product. wikipedia.org

Computational studies on similar reactions, like the hydrolysis of enol ethers, have demonstrated that the initial protonation is often the rate-determining step. researchgate.net Kinetic and thermodynamic data can be used to construct a complete energy profile for the reaction, visually representing the energy changes that occur as the reaction progresses. This allows for a direct comparison of the kinetic and thermodynamic favorability of different pathways. rsc.orgacs.org

Table 2: Key Parameters in Kinetic and Thermodynamic Modeling

ParameterSymbolSignificance
Gibbs Free Energy of ReactionΔGDetermines the spontaneity and equilibrium position of a reaction. mdpi.com
Enthalpy of ReactionΔHRepresents the heat absorbed or released during a reaction. mdpi.com
Activation EnergyEa or ΔG‡The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. wikipedia.orgnih.gov
Rate ConstantkA proportionality constant that relates the reaction rate to the concentrations of reactants.

Computational Studies of Tautomerism and Isomerization Processes

The product of the reaction between acetic acid and 2-ethoxyethanol can potentially exist as different tautomers or isomers. For example, the initial adduct could undergo keto-enol tautomerism. Computational methods are invaluable for studying these equilibrium processes.

DFT calculations can be used to determine the relative stabilities of different tautomers, such as the keto and enol forms, by calculating their Gibbs free energies. orientjchem.orgkatwacollegejournal.com The solvent can have a significant impact on tautomeric equilibria, and computational models like the Polarizable Continuum Model (PCM) can be used to simulate these solvent effects. rsc.orgnih.gov Generally, more polar solvents tend to favor the more polar tautomer. frontiersin.org

Furthermore, computational chemistry can elucidate the mechanisms of isomerization. By locating the transition state for the interconversion between tautomers, the energy barrier for this process can be calculated. orientjchem.org This provides insight into the lability of the tautomers and whether they are likely to interconvert under the reaction conditions. For some systems, the interconversion between tautomers can occur via a four-membered ring transition state. orientjchem.org

Table 3: Factors Influencing Tautomeric Equilibria

FactorEffect on EquilibriumComputational Approach
Solvent PolarityMore polar solvents often stabilize the more polar tautomer. frontiersin.orgPolarizable Continuum Model (PCM) or explicit solvent models. rsc.orgnih.gov
Intramolecular Hydrogen BondingCan stabilize one tautomer over another.Geometry optimization and analysis of non-covalent interactions.
TemperatureCan shift the equilibrium towards the thermodynamically favored tautomer at higher temperatures. irb.hrCalculation of temperature-dependent Gibbs free energies.
pHCan influence the protonation state and favor a particular tautomer.Not directly modeled in most standard calculations, but can be inferred from pKa calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic properties, such as NMR chemical shifts, which can be used to aid in the identification and characterization of the reaction products of acetic acid and 2-ethoxyethanol.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. cdnsciencepub.com By calculating the theoretical chemical shifts for a proposed structure, these can be compared with experimental data to confirm or refute the proposed structure. This is particularly useful for distinguishing between different isomers or tautomers, which would be expected to have distinct NMR spectra. csic.es

Recent advances in machine learning, trained on large datasets of experimental and/or DFT-calculated NMR data, have also led to the development of highly accurate NMR chemical shift predictors. nih.govresearchgate.netmdpi.com These tools can provide rapid and reliable predictions of 1H and 13C NMR chemical shifts for a given molecular structure. mdpi.com

Table 4: Computational Methods for NMR Chemical Shift Prediction

MethodDescriptionAccuracy
GIAO-DFTCalculates NMR shielding tensors based on the electronic structure of the molecule. cdnsciencepub.comGood, with errors often within 0.2-0.4 ppm for 1H shifts. mdpi.com
Machine Learning ModelsAlgorithms trained on large spectral databases to predict chemical shifts from molecular structure. nih.govresearchgate.netCan be very high, with mean absolute errors of less than 0.10 ppm for 1H shifts in some cases. nih.govmdpi.com
Incremental Methods (HOSE codes)Predicts chemical shifts based on the local environment of an atom.Less accurate than GIAO-DFT or machine learning, with errors typically around 0.2-0.3 ppm for 1H shifts. mdpi.com

Theoretical Support for Degradation Pathways and Intermediate Stability

Theoretical studies can model the thermal or photochemical degradation of the reaction products. By proposing various degradation pathways and calculating the activation energies for each step, the most likely degradation routes can be identified. acs.org For example, a computational study on the thermal degradation of 2-ethoxyethanol itself identified several possible unimolecular and bimolecular reaction pathways, with the formation of ethylene (B1197577) glycol and ethylene being a kinetically significant route. acs.org

The stability of any intermediates formed during these degradation processes can also be assessed computationally. By calculating the Gibbs free energy of the intermediates relative to the reactants and products, their potential to accumulate can be evaluated. rsc.org This information is crucial for building a comprehensive model of the compound's lifecycle, from its formation to its ultimate degradation products. nih.gov

Table 5: Examples of Studied Degradation Pathways for Related Compounds

CompoundDegradation ProcessKey Findings from Computational Studies
2-EthoxyethanolThermal DegradationMultiple pathways identified, with the formation of ethylene glycol and ethylene being kinetically significant. acs.org
2-EthoxyethanolAtmospheric Oxidation (OH-initiated)Autoxidation pathways involving intramolecular H-shifts are competitive with bimolecular reactions. ku.dk
EthylenePhotocatalytic Degradation over TiO2The most favorable route proceeds through the formation of acetic acid. nih.gov
Triethylene GlycolOxidative DegradationPathways involve oxidation of alcohols to aldehydes and then to carboxylic acids. ntnu.no

Environmental Degradation Pathways of Enol Ethers and Derived Structures

Hydrolytic Degradation Mechanisms under Acidic Conditions

Enol ethers are susceptible to hydrolysis under acidic conditions, a process that cleaves the ether linkage. The rate of this degradation is dependent on the strength of the acid, as the rate-limiting step is the protonation of the olefin. acs.org For instance, poly(2,3-dihydrofuran), a polymer with enol ether linkages in its backbone, can be completely degraded into small molecules in less than 10 minutes when exposed to hydrochloric acid (HCl). acs.org The degradation products are typically a mixture of a hydroxy-aldehyde and its cyclic hemiacetal isomer. acs.org

This susceptibility to acid-catalyzed hydrolysis is a key feature in the design of degradable polymers. For example, polymers can be designed to be stable under normal conditions but to unmask hydrolyzable enol ether linkages when subjected to mechanical stress, allowing for facile degradation under mildly acidic conditions. rsc.orgresearchgate.net This approach enables the creation of materials that are stable during their functional lifetime but can be readily degraded upon activation. rsc.orgresearchgate.net

The general mechanism for the acid-catalyzed hydrolysis of an enol ether involves the following steps:

Protonation of the double bond to form a carbocation intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

The hemiacetal can then further break down to an aldehyde or ketone and an alcohol.

This hydrolytic instability under acidic conditions is a defining characteristic of enol ethers and is a primary pathway for their degradation in acidic environments.

Atmospheric Oxidation by Reactive Oxygen Species (OH Radicals, O₃) and Nitrogen Radicals (NO₃)

Enol ethers are susceptible to oxidation in the atmosphere by various reactive species, including hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). d-nb.infocopernicus.org These reactions are significant contributors to the atmospheric degradation of these volatile organic compounds (VOCs).

The reaction with OH radicals is a primary degradation pathway for many organic compounds in the troposphere. researchgate.net For enol ethers, this reaction can proceed via OH radical addition to the double bond or through hydrogen atom abstraction. researchgate.net The addition of OH radicals to the double bond is often the dominant pathway. researchgate.net

Ozonolysis, the reaction with ozone, is another critical atmospheric degradation mechanism for enol ethers. d-nb.infocopernicus.org The initial step is the addition of ozone to the carbon-carbon double bond to form an unstable primary ozonide (1,2,3-trioxolane). copernicus.orgresearchgate.net This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate. d-nb.infocopernicus.orgresearchgate.net For alkyl vinyl ethers, the main stable gas-phase products are the corresponding alkyl formate (B1220265) and formaldehyde, with yields of 60% to 80%. d-nb.infocopernicus.org

The Criegee intermediates formed are highly reactive and can undergo various subsequent reactions, including unimolecular decay or reactions with other atmospheric species. These reactions play a crucial role in the formation of secondary pollutants.

Rate Coefficients for the Reaction of OH Radicals with Various Epoxy Compounds at 298 K
CompoundRate Coefficient (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (days)
Cyclohexene oxide(5.93 ± 1.78) × 10⁻¹²1 to 7
1,2-epoxyhexane(5.77 ± 1.29) × 10⁻¹²1 to 7
1,2-epoxybutane(1.98 ± 0.39) × 10⁻¹²1 to 7
cis-2,3-epoxybutane(1.50 ± 0.26) × 10⁻¹²1 to 7
trans-2,3-epoxybutane(1.81 ± 0.42) × 10⁻¹²1 to 7

Data sourced from a study on the kinetics of gas-phase reactions of hydroxyl radicals with various epoxy compounds, which are structurally related to oxidation products of unsaturated compounds. d-nb.infocopernicus.org The atmospheric lifetimes are estimated based on a globally averaged OH radical concentration. copernicus.org

Photodegradation, initiated by the absorption of light, is another pathway for the breakdown of enol ethers and their derivatives in the atmosphere. Laser flash photolysis studies have been employed to investigate the kinetics of enol ether radical cations, which can be formed through photolytic processes. nih.govnih.gov These studies have provided rate constants for various reactions of these transient species, including their cyclization and reactions with water and methanol. nih.gov

The photodegradation of polymers containing vinyl ether units can be initiated by photocatalysts that, under light irradiation, generate radicals on the polymer backbone. rsc.orgrsc.orgosti.gov These radicals can then react with atmospheric oxygen, leading to oxidative chain scission and the cleavage of the polymer backbone. rsc.orgrsc.orgosti.gov This process can break down the polymer into smaller, lower molecular weight fragments. Visible light-mediated methods using catalysts like iron trichloride (B1173362) (FeCl₃) have been shown to effectively degrade various polymers, including poly(vinyl ether)s. wiley.com

The atmospheric oxidation of enol ethers, particularly through ozonolysis, can lead to the formation of secondary organic aerosols (SOA). d-nb.infocopernicus.orgmpic.de SOA are microscopic particles suspended in the atmosphere that are formed from the condensation of low-volatility products of gaseous organic compound oxidation. mit.edu

During the ozonolysis of enol ethers like alkyl vinyl ethers, a fraction of the reaction products can nucleate to form new particles. d-nb.infocopernicus.org Studies have observed SOA yields of 2% to 4% for various enol ethers. copernicus.org The chemical composition of this SOA has been found to consist mainly of oligomeric compounds. d-nb.infocopernicus.orgmpic.de

These oligomers are believed to be formed from the reactions of stabilized Criegee intermediates. copernicus.orgresearchgate.net It has been proposed that the oligomers have a basic structure of an oligoperoxide, with repeating units corresponding to the Criegee intermediates formed during the initial ozonolysis step. copernicus.orgresearchgate.net For example, the ozonolysis of alkyl vinyl ethers leads to oligomers with repeating CH₂O₂ units. copernicus.org The formation of these high-molecular-weight species is a significant pathway for the conversion of gaseous pollutants into particulate matter. researchgate.netresearchgate.netresearchgate.net

Secondary Organic Aerosol (SOA) Formation from Ozonolysis of Enol Ethers
Enol Ether TypeMajor Gas-Phase ProductSOA YieldMajor SOA ComponentProposed Oligomer Structure
Alkyl Vinyl Ethers (AVE)Alkyl Formate2-4%Oligomers-[CH(R)-O-O]n- (R=H)
Ethyl Propenyl Ether (EPE)Alkyl Formate2-4%Oligomers-[CH(R)-O-O]n- (R=CH₃)

Data compiled from studies on the ozonolysis of a series of enol ethers. d-nb.infocopernicus.org

Chemical Degradation of Poly(vinyl ether)s for Sustainable Materials

The chemical degradation of poly(vinyl ether)s (PVEs) is an area of active research, driven by the need for more sustainable plastic waste management and the development of chemically recyclable polymers.

Photooxidative degradation is a promising strategy for the chemical upcycling of PVEs, converting polymer waste into valuable small-molecule feedstocks. rsc.orgrsc.orgosti.govosti.gov This process typically involves the use of a photocatalyst and light to generate radicals on the polymer chain, which then react with oxygen to induce chain cleavage. rsc.orgwiley.com

A method using visible light in combination with chlorine or bromine radicals has been shown to degrade poly(isobutyl vinyl ether) (PIBVE) into low molecular weight oligomers and valuable small molecules such as alcohols, aldehydes, and carboxylic acids within a few hours. rsc.orgrsc.orgosti.gov The mechanism involves hydrogen atom transfer (HAT) from either the polymer backbone or the side chains, leading to oxidative cleavage. rsc.orgrsc.orgosti.gov This approach demonstrates the potential for selective chemical upcycling of PVEs as a method for plastic waste valorization. rsc.orgrsc.orgosti.govresearchgate.netethz.ch

The backbones of certain PVEs can be designed to be susceptible to cleavage under specific chemical conditions, such as in the presence of acids or bases. This allows for controlled degradation of the polymer into smaller fragments or even back to its monomeric units.

Acid-Catalyzed Cleavage: As discussed in section 7.1, enol ether linkages are readily cleaved by acids. Polymers that incorporate these linkages into their backbone can be degraded by acid hydrolysis. acs.orgacs.orgnih.gov This principle has been used to create polymers that are stable but can be degraded on demand by exposure to acidic conditions. rsc.orgresearchgate.net For example, poly(2,3-dihydrofuran) can be rapidly degraded to small molecules by treatment with acid. acs.orgnih.gov

Base-Catalyzed Cleavage: While the enol ether bond itself is generally stable to base, degradable linkages that are susceptible to base-catalyzed hydrolysis can be incorporated into the polymer structure. For instance, carbonate bonds can be introduced into the backbone of a PVE. rsc.org These carbonate groups can be cleaved under basic conditions, leading to the degradation of the polymer chain. rsc.org By incorporating both acid-cleavable (e.g., thioacetal) and base-cleavable (e.g., carbonate) bonds, dual-stimuli responsive degradable PVEs can be synthesized, allowing for orthogonal degradation pathways. rsc.org

Advanced Oxidation Processes (e.g., Fenton Process) for Ether Degradation

Advanced Oxidation Processes (AOPs) represent a category of chemical treatment procedures designed to eliminate organic and inorganic pollutants from water and wastewater. kirj.eeresearchgate.net These processes are distinguished by their generation of highly reactive and non-selective hydroxyl radicals (·OH) in sufficient quantities to effect water purification. kirj.ee The hydroxyl radical is a powerful oxidant, capable of rapidly attacking and degrading a wide range of organic compounds, including ethers like 2-ethoxyethanol (B86334). kirj.ee Among the various AOPs, the Fenton process, which utilizes Fenton's reagent (a solution of hydrogen peroxide, H₂O₂, and an iron catalyst, typically Fe²⁺), is a well-established method for treating recalcitrant organic pollutants. mdpi.comresearchgate.net

The fundamental chemistry of the Fenton reaction involves the catalytic decomposition of H₂O₂ by ferrous ions to produce hydroxyl radicals, as shown in the simplified equation below:

Fe²⁺ + H₂O₂ → Fe³⁺ + ·OH + OH⁻ mdpi.com

These generated hydroxyl radicals are the primary agents of degradation, initiating a cascade of oxidation reactions that break down complex organic molecules. The process can fracture the ether bond in compounds like 2-ethoxyethanol, leading to the formation of smaller, more biodegradable intermediates, such as organic acids, and can ultimately lead to complete mineralization into carbon dioxide (CO₂) and water (H₂O). researchgate.netresearchgate.net Research into the photocatalytic oxidation of 2-ethoxyethanol has shown that the electrophilic attack on the ether bond results in the molecule fracturing into fragments like acetic acid and glycolic acid. researchgate.net

The effectiveness of the Fenton process is contingent on several key operational parameters, including the pH of the solution, the concentrations of hydrogen peroxide and the iron catalyst, and the ratio between them. researchgate.netrsc.org Extensive research has been conducted to determine the optimal conditions for the degradation of various organic pollutants. While specific optimal values can vary depending on the target compound and the water matrix, a generally acidic environment is preferred. mdpi.com

Detailed Research Findings

Studies on various organic compounds demonstrate the typical conditions and outcomes of the Fenton process. For instance, the degradation of methyl tert-butyl ether (MTBE), another ether compound, was investigated using Fenton's reagent. The study found that under optimal conditions of pH 2.8, with a 15 mM concentration of H₂O₂ and a 2 mM concentration of Fe²⁺, 99% of the initial MTBE was degraded within 120 minutes. nih.gov The degradation was observed to occur in two stages, an initial rapid decomposition driven by the Fe²⁺/H₂O₂ reaction, followed by a slower phase involving the Fe³⁺/H₂O₂ reaction. nih.gov

Similarly, research on the degradation of cresols found that degradation efficiencies as high as 82% could be achieved within two hours. nih.gov The optimal conditions were a pH of 3.0, an H₂O₂ concentration of 31.64 mM, and an Fe²⁺ concentration of 0.72-0.90 mM, depending on the cresol (B1669610) isomer. nih.gov This research also identified the major degradation products as lower molecular weight aliphatic acids, specifically acetic acid and oxalic acid, indicating partial mineralization of the parent compound. nih.gov

The following interactive table summarizes representative optimal conditions for the Fenton process derived from studies on various organic pollutants.

Table 1: Optimal Conditions for Fenton Process Degradation

PollutantOptimal pHOptimal [Fe²⁺]Optimal [H₂O₂]COD Removal / Degradation EfficiencyReference
Methyl tert-butyl ether (MTBE)2.82 mM15 mM99% degradation in 120 min nih.gov
Cresols3.00.72 - 0.90 mM31.64 mM82% degradation in 120 min nih.gov
Landfill Leachate3.030 mM30 mMMax COD removal in 5 min (OFAT) rsc.org
Phenol3.00.026 (Fe²⁺/H₂O₂ molar ratio)N/A82% degradation in 45 min rsc.org

The degradation pathway of ethers like 2-ethoxyethanol via the Fenton process involves the cleavage of the C-O-C ether linkage. The hydroxyl radicals attack the molecule, leading to the formation of various intermediates. Studies on related compounds like ethylene (B1197577) glycol and other ethers show a common pattern of degradation into simple organic acids before complete mineralization. nih.govresearchgate.net

The interactive table below lists common intermediates and by-products identified during the advanced oxidation of 2-ethoxyethanol and related compounds.

Table 2: Identified Degradation Products of Ethers and Related Compounds via AOPs

Original CompoundIdentified Intermediates / By-productsReference
2-EthoxyethanolAcetic acid, Glycolic acid researchgate.net
Ethylene GlycolOxalic acid, Formic acid researchgate.net
CresolsAcetic acid, Oxalic acid nih.gov
Methyl tert-butyl ether (MTBE)tert-Butyl formate, tert-Butyl alcohol, Methyl acetate (B1210297), Acetone nih.gov

Strategic Applications of Vinyl Ethers and Their Adducts in Advanced Organic Synthesis and Materials Science Research

Vinyl Ethers as Versatile Building Blocks and Synthons in Complex Molecule Synthesis

Vinyl ethers are highly valuable and versatile building blocks in the field of organic synthesis. researchgate.netunit.no Their electron-rich double bond makes them reactive towards a variety of reagents and reaction conditions, enabling the construction of complex molecular architectures. acs.org This reactivity allows them to participate in a wide array of chemical transformations, including cycloadditions, rearrangements, and as precursors to various functional groups. researchgate.netorgsyn.org Their utility as synthons—a conceptual unit within a synthesis—is well-established, providing access to functionalities that might be difficult to obtain through other methods. researchgate.netbeilstein-journals.org The development of iterative synthetic protocols using vinyl ether intermediates further highlights their efficiency in generating large, complex molecules from simple starting blocks. nih.govuvic.ca

Precursors for the Synthesis of Diverse Heterocyclic Compounds (e.g., Pyrazoles)

Vinyl ethers serve as crucial precursors for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. mdpi.com One prominent example is their application in the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles. researchgate.net

A common strategy involves the [3+2] cycloaddition of vinyl ethers with 1,3-dipoles. For instance, nitrilimines, generated in situ from hydrazonoyl chlorides, readily react with vinyl ethers to produce 1,3-disubstituted pyrazoles with high regioselectivity. researchgate.netmdpi.com This method provides a mild and efficient route to these important heterocyclic systems. Ethyl vinyl ether is often used as a protective agent for the pyrazole (B372694) NH-fragment, which can be easily introduced and subsequently removed under mild acidic conditions, facilitating further functionalization of the pyrazole ring. researchgate.net

Another approach involves the carbonylative Heck coupling of aryl bromides with vinyl ethers, such as butyl vinyl ether, to form 3-alkoxyalkenones. These intermediates can then undergo a three-component reaction with hydrazines to yield 1,3-substituted pyrazoles. beilstein-journals.org The versatility of vinyl ethers as acetylene (B1199291) surrogates has also been demonstrated, providing a safe and practical alternative for constructing pyrazole rings and other heterocycles. researchgate.net

Table 1: Examples of Vinyl Ethers in Pyrazole Synthesis

Vinyl Ether Derivative Reaction Type Intermediate Resulting Heterocycle Reference(s)
Butyl vinyl ether Carbonylative Heck coupling / Cyclization 3-Alkoxyalkenone 1,3-Substituted pyrazoles beilstein-journals.org
General vinyl ethers 1,3-Dipolar cycloaddition Not isolated 1,3-Disubstituted pyrazoles researchgate.netmdpi.com
Ethyl vinyl ether N-H protection 1-(1-Ethoxyethyl)-pyrazole N-Unsubstituted pyrazoles (after deprotection) researchgate.net

Reagents in Umpolung Protocols for Novel Bond Formations

The concept of "umpolung," or the reversal of polarity, is a powerful strategy in organic synthesis for creating unconventional bond formations. dnmfaizpur.orgethz.ch While the carbon atom of a carbonyl group is typically electrophilic, umpolung strategies aim to make it nucleophilic, effectively creating an acyl anion equivalent. dnmfaizpur.org Vinyl ethers, and more commonly their derivatives like enol ethers, are instrumental in achieving this polarity reversal. dnmfaizpur.org

The α-hydrogen of an enol ether can be deprotonated using a strong base, such as tert-butyllithium, to generate a vinyl anion. This nucleophilic species can then react with various electrophiles. Subsequent hydrolysis of the resulting product regenerates a carbonyl group, completing the formal nucleophilic acylation. dnmfaizpur.org This protocol provides an efficient pathway for preparing ketones from enol ethers. dnmfaizpur.org

More advanced umpolung strategies involve the generation of electrophilic enolonium species from silyl (B83357) enol ethers (derived from ketones). nih.govjove.com While not directly starting from vinyl ethers, this chemistry showcases the versatile reactivity of the enol ether motif. These reactive intermediates can then be attacked by a range of nucleophiles, including carbon and heteroatom nucleophiles, to achieve α-functionalization of ketones. nih.govjove.com Organometallic approaches have also been developed, where allenyliron complexes, derived from alkynes, can be oxidized to serve as propargyl cation synthons, enabling an umpolung propargylic etherification with alcohols. nih.gov

Contributions to Total Synthesis of Natural Products and Bioactive Molecules

Ethers, including the vinyl ether functional group, are integral components in the total synthesis of numerous complex and biologically active natural products. thieme-connect.comnumberanalytics.com Their presence in target molecules and their utility as reactive intermediates make them indispensable tools for synthetic chemists. numberanalytics.com For instance, the total synthesis of complex polyether ionophore antibiotics has been achieved using the chemistry of cyclic vinyl ethers. acs.org

Iterative synthetic methods that build up oligo-vinyl ether chains have been developed to efficiently access stereochemically complex small molecules. uvic.ca These vinyl ether oligomers can then undergo cascade reactions, such as radical cyclizations, to rapidly generate complex core structures found in natural products. nih.govuvic.ca This strategy marries the efficiency of iterative synthesis with the complexity-building power of cascade reactions. nih.gov

The Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic rearrangement of allyl vinyl ethers, is a classic and widely used method for stereoselectively forming carbon-carbon bonds and is a key step in the synthesis of many natural products. numberanalytics.comredalyc.org This reaction transforms readily available allyl alcohols into γ,δ-unsaturated carbonyl compounds, often through an in-situ generated allyl vinyl ether intermediate. orgsyn.orgredalyc.org

Monomers and Comonomers in Advanced Polymer Science

Vinyl ethers are a significant class of monomers, primarily known for their susceptibility to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. cmu.edunih.govtandfonline.com This property makes them highly attractive for creating a variety of polymers and copolymers. acs.org However, their electron-rich nature generally prevents them from undergoing conventional free-radical homopolymerization. cmu.edu Despite this, recent advancements have enabled both cationic and radical polymerization strategies, leading to the development of advanced materials with tailored properties. acs.orgresearchgate.net

Cationic Polymerization of Vinyl Ethers

Cationic polymerization is the hallmark of vinyl ether chemistry, offering a versatile platform for producing polymers with well-defined structures. acs.org This method is a type of chain-growth polymerization initiated by electrophiles like Lewis or Brønsted acids. nih.govacs.org A key breakthrough in this area was the development of living cationic polymerization, which allows for precise control over polymer molecular weight, narrow molecular weight distributions (dispersity), and the synthesis of complex architectures like block copolymers. researchgate.netnih.gov

Various initiating systems have been developed to achieve this control, often requiring low temperatures to suppress chain-transfer and termination reactions. tandfonline.comresearchgate.net Recent research has focused on developing more robust systems that can operate under milder conditions. nih.gov Examples include:

Lewis Acid Systems: Combinations like SnCl₄ with additives have been shown to induce living polymerization of isobutyl vinyl ether. researchgate.net

Organocatalysts: To avoid metal-based catalysts, highly effective hydrogen bond donor (HBD)-organic acid pairs have been developed that facilitate controlled polymerization under ambient conditions. nih.govnih.gov

Photocatalysts: The use of external stimuli like light allows for remarkable temporal control over the polymerization process, enabling the regulation of molecular weight and monomer conversion by simply switching the light on and off. acs.org

Cationic RAFT Polymerization: Reversible addition-fragmentation chain transfer (RAFT) polymerization, a technique more commonly associated with radical processes, has been adapted for cationic systems. This allows for the synthesis of well-defined poly(vinyl ethers) with functional end-groups, even under tolerant conditions like being open to the air. nih.govrsc.org

Table 2: Research Findings in Cationic Polymerization of Vinyl Ethers

Polymerization Method Key Features Monomers Polymerized Reference(s)
Living Cationic Polymerization Precise control over molecular weight and dispersity. Isobutyl vinyl ether (IBVE) researchgate.net
HBD-Organic Acid Catalysis Can be conducted under ambient conditions without extensive purification. IBVE, n-Butyl vinyl ether (NBVE), Ethyl vinyl ether (EVE) nih.govnih.gov
Photocatalytic RAFT Temporal control over polymerization using light. IBVE, EVE, 2-Chloroethyl vinyl ether (Cl-EVE) acs.org
Moisture-Tolerant Cationic RAFT Can be performed neat, open to air, at room temperature. Various vinyl ethers rsc.org

Synthesis of Precisely Degradable Poly(vinyl ether)s

The development of polymers with controlled, triggerable degradation pathways is a significant goal in materials science, with applications ranging from transient electronics to drug delivery systems. Poly(vinyl ether)s (PVEs) are exceptionally well-suited for this purpose due to the inherent acid-lability of the acetal (B89532) groups that can be incorporated into their structure. The reaction between a vinyl ether and a carboxylic acid, such as acetic acid, forms an acylal (an acetal-ester), which is highly susceptible to hydrolysis under mild acidic conditions.

The synthesis of degradable PVEs leverages this chemistry. One primary method involves the cationic copolymerization of a standard vinyl ether monomer with a specialized monomer containing a pendant acetal group. Alternatively, a polymer backbone featuring hydroxyl groups can be post-functionalized using a vinyl ether and an acid catalyst to introduce these labile side chains.

The degradation mechanism is a direct reversal of the formation reaction. In the presence of an acid catalyst and water, the acetal linkage is hydrolyzed, leading to the cleavage of polymer side chains or, if the acetal is in the polymer backbone, a complete breakdown of the polymer into smaller, soluble fragments. The rate of this degradation can be precisely tuned by modifying the electronic and steric environment of the acetal carbon. For instance, the adduct formed from the reaction of acetic acid with a vinyl ether precursor to 2-ethoxyethenol serves as a model for such a labile group. The specific structure of the alcohol and acid components dictates the activation energy for hydrolysis, allowing for the design of polymers that degrade under specific pH conditions or over a predictable timeframe.

Research findings have demonstrated the successful synthesis of PVEs that degrade into non-toxic, small-molecule byproducts. For example, polymers containing acetal linkages in their backbone have been shown to depolymerize into their constituent diols and aldehydes upon exposure to acidic environments, offering a clean and controlled degradation profile.

Table 1. Research Findings on Degradable Poly(vinyl ether) Systems
Polymer SystemLabile Linkage TypeDegradation TriggerKey Finding/Outcome
Poly(2-vinyloxytetrahydropyran)Cyclic AcetalAqueous Acid (pH < 5)Backbone degradation into hydroxyl-functional small molecules; rate dependent on pH.
Copolymer of Ethyl Vinyl Ether and 2-Chloroethyl Vinyl EtherPendant Acetal (post-modification)Acid-catalyzed hydrolysisSide-chain cleavage to generate poly(vinyl alcohol), altering polymer solubility.
Poly(divinyl ether) crosslinked with diolsBackbone AcetalProtic Acid (e.g., HCl)Complete degradation of crosslinked hydrogel network into water-soluble components.

Utilization as Crosslinking Agents and Reactive Diluents in Coatings and Resins

In the formulation of high-performance coatings, adhesives, and resins, vinyl ethers are highly valued for their dual role as reactive diluents and crosslinking agents, particularly in cationically cured systems. Reactive diluents are essential for reducing the viscosity of resin formulations to facilitate application, while crosslinkers create a robust three-dimensional network that imparts durability, chemical resistance, and desired mechanical properties to the cured material.

Vinyl ethers excel in these roles due to their high reactivity in cationic polymerization. This process is typically initiated by strong acids generated from photoacid generators (PAGs) upon exposure to UV light. The acid protonates the electron-rich double bond of the vinyl ether, creating a stabilized carbocation that rapidly propagates, consuming other vinyl ether monomers or reacting with other components of the resin. This curing process is extremely fast and efficient, occurring without the oxygen inhibition that plagues free-radical systems like acrylates.

The adduct system involving acetic acid and a vinyl ether precursor to 2-ethoxyethenol illustrates the fundamental chemistry, although in practice, stronger acids are required for efficient initiation. However, the presence of weak acids or alcohols can act as chain-transfer agents, providing a mechanism to control the polymer chain length and the final network density of the cured resin. For crosslinking, difunctional or multifunctional vinyl ethers, which possess two or more vinyl ether groups per molecule, are employed. These molecules can bridge multiple polymer chains, leading to the formation of a rigid, insoluble network.

The use of vinyl ethers as reactive diluents significantly lowers the viscosity of epoxy or urethane (B1682113) formulations without contributing volatile organic compounds (VOCs), as they become fully incorporated into the polymer matrix during curing.

Table 2. Impact of Vinyl Ether Additives on Resin Properties
Resin FormulationVinyl Ether AdditiveProperty MeasuredResult
Standard Epoxy ResinNoneViscosity at 25°C~12,000 cP
Standard Epoxy Resin20 wt% Triethylene Glycol Divinyl Ether (DVE-3)Viscosity at 25°C~500 cP
UV-Curable FormulationNoneCure TimeSlow / Incomplete
UV-Curable Formulation with Cationic PAG15 wt% Ethyl Vinyl EtherCure Time< 1 second
Cured Epoxy Film10 wt% Cyclohexanedimethanol Divinyl EtherPencil HardnessIncreased from 2H to 4H

Role in the Development of Photoresist Materials

The development of chemically amplified resists (CARs) revolutionized microelectronics fabrication, enabling the production of smaller and more complex integrated circuits. The operational principle of CARs relies on acid-catalyzed reactions that change the solubility of a polymer film, and the adducts of vinyl ethers are central to this technology. The system represented by "Acetic acid;2-ethoxyethenol" exemplifies the type of acid-labile protecting group that makes this process possible.

In a typical positive-tone CAR, a polymer with functional groups essential for solubility in a developer solution (e.g., the hydroxyl groups of poly(4-hydroxystyrene), PHS) is rendered insoluble by "capping" or "protecting" these groups. The reaction of a vinyl ether with the polymer's hydroxyl groups in the presence of an acid catalyst forms acetal linkages, effectively masking the polar -OH groups.

The photoresist formulation consists of this protected polymer and a photoacid generator (PAG). During photolithography, the resist is exposed to deep UV light through a photomask. In the exposed regions, the PAG decomposes and releases a small quantity of a strong acid. A subsequent post-exposure bake (PEB) provides the thermal energy for the generated acid to catalytically cleave the acid-labile acetal protecting groups. Each acid molecule can deprotect hundreds or thousands of sites, providing the chemical amplification. This deprotection reaction regenerates the original hydroxyl groups, making the exposed regions of the polymer soluble in an aqueous base developer. The unexposed, protected polymer remains insoluble, allowing for the creation of a high-resolution pattern.

The choice of the vinyl ether used for protection is critical. It determines the stability of the resist before exposure and the activation energy (Ea) required for the deprotection reaction. Bulky vinyl ethers can create protecting groups that require higher temperatures to be removed, which can be advantageous for process control. The adduct of acetic acid and a vinyl ether precursor to 2-ethoxyethenol represents a simple acetal structure whose hydrolysis kinetics can be studied as a model for these more complex systems.

Table 3. Properties of Vinyl Ether-Derived Protecting Groups in Photoresists
Protecting GroupPolymer BackboneDeprotection Temp (°C)Key Performance Feature
1-Ethoxyethyl (from Ethyl Vinyl Ether)Poly(4-hydroxystyrene)~80-100High sensitivity, classic system for early CARs.
1-tert-Butoxyethyl (from tert-Butyl Vinyl Ether)Poly(4-hydroxystyrene)~110-130Higher thermal stability, reduced outgassing.
1-(2-Cyclohexyloxyethyl) (from Cyclohexyl Vinyl Ether)Acrylate (B77674) Copolymer~130-150High activation energy for improved resolution and process latitude.

Bio-based Approaches in the Synthesis and Application of Vinyl Ether Derivatives

As industries move toward greater sustainability, there is increasing demand for high-performance chemicals derived from renewable resources. The versatile chemistry of vinyl ethers and their adducts is an active area for bio-based innovation. The synthesis of vinyl ether monomers and their subsequent derivatives, including adducts with acids like acetic acid, can be adapted to use feedstocks derived from biomass rather than petroleum.

The core components of a vinyl ether adduct system can be sourced from biorefineries:

Alcohol Component: The foundational alcohol used to produce the vinyl ether can be bio-based. Bio-ethanol, produced via fermentation of sugars or cellulose, is a direct precursor to ethyl vinyl ether. More complex, functional monomers can be synthesized from other bio-derived alcohols such as glycerol (B35011) (a byproduct of biodiesel production), isosorbide (B1672297) (from glucose), and fatty alcohols (from plant oils). For example, 2-ethoxyethanol (B86334) can be produced from bio-ethanol and bio-ethylene oxide.

Acid Component: The acid used to form the adduct can also be bio-based. Acetic acid is readily and economically produced through the fermentation of biomass, making it a sustainable choice for forming labile acylal groups.

Research is focused on developing green synthetic routes for the vinylation of these bio-alcohols. While the traditional Reppe process uses high-pressure acetylene, newer methods are being explored that are more environmentally benign. The resulting bio-based vinyl ether monomers and crosslinkers can be used in the applications described previously, such as low-VOC coatings, adhesives, and inks. The inherent biodegradability of some bio-based structures, combined with the triggerable degradation of the acetal linkage, makes these materials particularly attractive for biomedical applications and environmentally friendly plastics. For instance, a UV-curable coating formulated with a divinyl ether derived from isosorbide offers high performance with a significantly improved carbon footprint.

Table 4. Examples of Bio-based Vinyl Ether Derivatives and Applications
Bio-based FeedstockResulting Vinyl Ether DerivativePotential Application
Bio-ethanolEthyl Vinyl Ether (EVE)Reactive diluent, photoresist protecting groups.
Isosorbide (from starch)Isosorbide Divinyl EtherRigid, bio-based crosslinker for thermoset resins and coatings.
Glycerol (from biodiesel)Glycerol Trivinyl EtherHigh-functionality crosslinker for creating dense polymer networks.
Castor Oil (Fatty Acid)Vinyloxy-functionalized triglyceridesFlexible, hydrophobic coatings and bio-based plastics.

Emerging Research Directions and Future Prospects

Design and Synthesis of Novel Catalytic Systems for Enhanced Stereoselectivity and Chemoselectivity

The precise control over chemical reactions is a central goal of synthetic chemistry. For enol ethers, whose electron-rich double bond allows for a variety of transformations, the development of new catalytic systems is crucial for achieving high levels of selectivity.

Stereoselectivity: Controlling the three-dimensional arrangement of atoms is critical. Recent advances have focused on chiral catalysts that can deliver products with high enantiomeric or diastereomeric purity.

Cobalt-Based Catalysts: A novel cobalt-based catalytic system, featuring a cooperative boron-centric ligand, has been developed for the one-carbon extension of aldehydes to produce (Z)-silyl enol ethers with high stereoselectivity. nih.gov This system functions under mild conditions and demonstrates broad substrate compatibility. nih.gov

Nickel-Catalyzed Reactions: Nickel hydride (NiH) catalysis has emerged as a powerful tool. A remote functionalization strategy using a Ni-catalyzed "chain walking" process allows for the highly regio- and Z-selective synthesis of silyl (B83357) enol ethers from ketones containing a distant olefin. acs.org Mechanistic studies suggest that the positional and stereoselectivity arise from the geometry of an η3-coordinated nickel intermediate. acs.org

Molybdenum Complexes: Stereogenic-at-Mo complexes have been shown to be highly effective for enantioselective ring-opening/cross-metathesis (ROCM) reactions of cyclic alkenes with enol ethers. nih.gov These reactions can produce trisubstituted pyran and piperidine (B6355638) structures with excellent Z-selectivity and enantiomeric ratios, often in high yields with low catalyst loading. nih.gov

Chemoselectivity: This involves selectively reacting one functional group in the presence of others.

Palladium-Catalyzed Oxidation: A chemoselective method for oxidizing vinyl ethers to the corresponding acetates has been developed using a palladium-phosphine complex with hydrogen peroxide as a clean oxidant. researchgate.net This process is noteworthy as water is the only byproduct. researchgate.net

Cobalt-Catalyzed Isomerization: A cobalt-catalyzed system using tert-butyl hydroperoxide has been shown to selectively isomerize 2-substituted allyl ethers into vinyl ethers, tolerating a wide range of other functional groups. researchgate.net

The table below summarizes key findings in the development of new catalytic systems for enol ether transformations.

Catalyst SystemTransformationSubstratesSelectivity Achieved
Cobalt complex with boron-centric ligandOne-carbon extensionAldehydes, TrimethylsilyldiazomethaneHigh (Z)-selectivity for silyl enol ethers nih.gov
NiH / (S,S)-L1Reductive HydroalkylationEnol esters, Alkyl iodidesHigh regio- and enantioselectivity chinesechemsoc.org
Stereogenic-at-Mo AlkylidenesRing-Opening/Cross-MetathesisOxabicyclic alkenes, Enol ethers>90% Z-selectivity, >99:1 enantiomeric ratio nih.gov
Pd(PPh3)4 / H2O2OxidationVinyl ethersChemoselective formation of acetates researchgate.net

Exploration of New Reaction Architectures and Mechanistic Pathways for Vinyl Ether Transformations

Research into vinyl ether reactivity is continuously uncovering novel reaction designs and providing deeper understanding of the underlying mechanisms that govern them.

New Reaction Architectures:

Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique has been adapted for vinyl ethers, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions, even at higher temperatures than traditional living cationic polymerization. rsc.org

Mechanistic Transformations: Innovative strategies have been developed to couple different polymerization mechanisms within a single process. For example, systems have been designed to transform a living cationic polymerization of a vinyl ether into a radical polymerization (like RAFT) for an acrylate (B77674) monomer. acs.org This allows for the synthesis of novel block copolymers from monomers that are incompatible with a single type of polymerization. acs.orgnih.gov

Ring-Opening Metathesis Polymerization (ROMP): Contrary to the long-held belief that enol ethers quench Grubbs-type catalysts, it has been demonstrated that cyclic enol ethers like 2,3-dihydrofuran (B140613) can be effective monomers for ROMP. acs.org This discovery opens up a new class of monomers for synthesizing degradable and depolymerizable polymers. acs.org

Mechanistic Insights:

Iridium-Catalyzed Hydroarylation: Density Functional Theory (DFT) calculations have revealed that the branched-selective hydroarylation of vinyl ethers with an iridium catalyst proceeds through an unconventional "modified Chalk–Harrod" mechanism. rsc.org This pathway involves migratory insertion into the Iridium-Carbon bond followed by C-H reductive elimination, which differs from the classical mechanism and explains the observed high regioselectivity. rsc.org

Reductive Etherification: Combined experimental and DFT studies on the formation of biofuels via reductive etherification have shown that the reaction most likely proceeds through an enol ether intermediate. nrel.gov The pathway involves the formation of a hemiketal, followed by dehydration to an enol ether on the acid-catalyst support, which is then hydrogenated on the metal catalyst surface. nrel.gov

TiCl4-Catalyzed Cyclization: The mechanism of the formal [3+3] cyclization between 1,3-bis(silyl enol ethers) and 1,3-dielectrophiles has been investigated using DFT. rsc.org These studies elucidated that the regioselectivity is controlled by the kinetically favored pathway, which involves the 1,2-addition of the enol ether to the dielectrophile. rsc.org

Development of Advanced Computational Models for Predictive Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of enol ethers in chemical reactions and materials.

Predicting Reactivity and Selectivity:

Mechanism Elucidation: DFT calculations have been used to distinguish between electrophilic addition and single-electron transfer (SET) mechanisms for reactions of aryl vinyl ethers. koreascience.kr The models show how electron distribution differs in the respective intermediates, allowing for a reliable diagnosis of the operative pathway. koreascience.kr

Rationalizing Selectivity: In the iridium-catalyzed hydroarylation of vinyl ethers, computational studies identified that both steric and electronic effects of the alkoxy group are responsible for the complete branched selectivity observed experimentally. rsc.org Similarly, for the TiCl4-catalyzed [3+3] cyclization, DFT was able to explain why different substituents on the electrophile lead to different product regioselectivities by comparing the activation barriers of competing pathways. rsc.org

Kinetics of Ozonolysis: The reaction mechanism and kinetics of the ozonolysis of various butyl vinyl ether isomers have been studied computationally. nih.gov These models successfully predicted the formation of primary ozonides and their subsequent decomposition pathways, yielding rate constants that were in excellent agreement with experimental results. nih.gov

Guiding Catalyst and Material Design:

Catalyst Development: Computational modeling aids in the rational design of new catalysts. By simulating transition states, researchers can predict how modifications to a catalyst's structure will influence the stereoselectivity of a reaction, as seen in the development of catalysts for spiroketalization. researchgate.net

Machine Learning: Emerging research combines computational data with machine learning (ML) to predict reaction outcomes. ML models have been trained to predict the stereoselectivity of reactions involving silyl enol ethers. arxiv.org In one study, an ML model was used to predict reaction rates and guide the selection of optimal experimental conditions for electrophilic amination of silyl enol ethers, reducing the need for extensive experimental screening. uliege.be

The following table highlights the application of computational models in enol ether chemistry.

Computational MethodSystem StudiedKey Insight/Prediction
DFTAryl Vinyl Ether AdditionDifferentiated between electrophilic and electron transfer mechanisms koreascience.kr
DFTIr-catalyzed HydroarylationExplained complete branched selectivity via a modified Chalk-Harrod mechanism rsc.org
DFT (B3LYP)TiCl4-catalyzed [3+3] CyclizationRationalized experimental regioselectivity based on activation barriers of competing pathways rsc.org
Machine Learning (ML)Electrophilic Amination of Silyl Enol EthersPredicted reaction rates and guided selection of optimal temperatures uliege.be

Innovation in the Design of Stimuli-Responsive and Smart Degradable Materials Based on Enol Ether Chemistry

The inherent reactivity of the enol ether functional group, particularly its sensitivity to acid-catalyzed hydrolysis, makes it a powerful component in the design of "smart" materials that can change their properties or degrade in response to specific triggers.

Acid-Degradable Polymers: The most common application leverages the rapid hydrolysis of enol ethers under acidic conditions.

ROMP-Generated Polymers: The successful ring-opening metathesis polymerization (ROMP) of cyclic enol ethers like 2,3-dihydrofuran yields poly(enol ether)s. acs.org The resulting polymers are stable but degrade rapidly into small molecules (4-hydroxybutanal and its cyclic hemiacetal) when exposed to acid. acs.org

Photodegradable Backbones: Researchers have incorporated functionalities into polymer backbones that degrade upon exposure to light. Some of these designs produce acid-labile groups, such as enol ethers, as part of the degradation cascade, enabling multi-stimuli responsive materials. escholarship.org

Mechano-Responsive Materials: A frontier in materials science is the development of polymers that respond to mechanical force.

Mechanically Triggered Deconstruction: An innovative material design incorporates gem-dichlorocyclopropane (gDCC) mechanophores into an acid-sensitive poly(enol ether) backbone. acs.orgnih.gov When mechanical force is applied (e.g., by ultrasound or compression), the gDCC units release HCl, which then catalytically cleaves the enol ether linkages in the polymer backbone, causing the material to deconstruct. acs.orgnih.gov

Force-Induced Degradability: In a different approach, mechanophores that undergo cycloreversion to form enol ethers have been embedded in polymer networks. chemrxiv.org Under mechanical stress, these hidden enol ether units are unveiled, making the material susceptible to rapid degradation under acidic conditions where it was previously stable. chemrxiv.orgresearchgate.net This strategy simultaneously enhances the material's toughness and provides on-demand degradability. chemrxiv.org

Other Stimuli-Responsive Systems:

pH-Responsive Release: Polymers containing dynamic enaminone linkages, which are structurally related to enol ethers and exist in a keto-enol tautomeric equilibrium, have been designed. rsc.org These materials can respond to changes in pH to control the release of active amine compounds, showing potential for drug delivery applications. rsc.org

StimulusEnol Ether RoleMaterial SystemOutcome
Acid (H+)Cleavable Backbone LinkagePoly(2,3-dihydrofuran) via ROMPRapid degradation to small molecules acs.org
Mechanical Force + WaterAcid-Catalyzed CleavagePoly(enol ether) with gDCC mechanophoresMechanophore releases HCl, which catalyzes backbone degradation acs.orgnih.gov
Mechanical ForceGeneration of Degradable LinkagePolymer network with cyclobutane (B1203170) mechanophoresForce-induced cycloreversion creates acid-sensitive enol ether units chemrxiv.orgresearchgate.net
LightIntermediate in Degradation PathwayPolymers with acylsilane monomersPhotodegradation can lead to formation of acid-labile hemiacetals escholarship.org

Comprehensive Investigation of Environmental Impact and Development of Remediation Strategies for Enol Ether Derivatives

As the use of enol ethers and their derivatives expands in synthesis and materials science, understanding their environmental impact becomes increasingly important. Research in this area focuses on both the fate of existing compounds and the design of new, more environmentally benign alternatives.

Environmental Fate and Biodegradability:

The environmental profile of related compounds like 2-ethoxyethyl acetate (B1210297) provides some insight. It is known to be biodegradable. chemicalbook.com Studies have determined its Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), which are measures of the amount of oxygen required to degrade the substance biologically and chemically, respectively. chemicalbook.com The rapid hydrolysis of 2-ethoxyethyl acetate to 2-ethoxyethanol (B86334) is a key step in its metabolism and environmental breakdown. wikipedia.org However, the metabolite 2-ethoxyacetic acid has been linked to toxicity, highlighting the need to evaluate not just the parent compound but also its degradation products. wikipedia.org

Remediation and "Green" Design Strategies:

Adsorption: For wastewater treatment, activated carbon has been studied for the removal of related ether acetates. For 2-ethoxyethyl acetate, treatment with granular activated carbon (GAC) has been shown to reduce its concentration in water, indicating that adsorption is a viable remediation technique. chemicalbook.com

Designing for Degradability: A major strategy to mitigate long-term environmental impact is to design materials that degrade into benign products after their intended use. The development of polymers with enol ether backbones is a prime example of this "design for degradation" approach. acs.orgresearchgate.net Because enol ether hydrolysis is a well-understood process, polymers can be engineered to break down under specific environmental conditions (e.g., mild acidity), preventing the accumulation of persistent plastic waste.

Sustainable Synthesis: The environmental impact of producing chemicals is also a key consideration. Research into more sustainable synthesis routes, such as using enzymes (e.g., Candida antarctica lipase (B570770) B) to catalyze the formation of vinyl ether esters directly from carboxylic acids and hydroxyl vinyl ethers, reduces waste and avoids harsh reagents. nih.gov This enzymatic approach is more sustainable than conventional methods that require the use of carboxylic acid derivatives. nih.gov Similarly, developing syntheses that use heterogeneous, recyclable catalysts, such as solid acids for the production of 2-ethoxyethyl acetate, can significantly improve the environmental profile of the process. researchgate.net

By focusing on biodegradable materials and greener synthetic pathways, chemists are proactively addressing the potential environmental consequences associated with this versatile class of compounds.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing 2-ethoxyethyl acetate from acetic acid and 2-ethoxyethanol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves acid-catalyzed esterification. Acetic acid reacts with 2-ethoxyethanol in the presence of a catalyst (e.g., concentrated sulfuric acid) under reflux conditions. Key parameters include:

  • Molar ratio : A slight excess of acetic acid (1.2:1) to drive equilibrium toward ester formation.
  • Temperature : Maintain 110–120°C to facilitate reflux while avoiding side reactions.
  • Catalyst loading : 1–2% (v/v) sulfuric acid.
    Purification involves fractional distillation, with the product collected at 156–158°C. Reaction progress can be monitored via gas chromatography (GC) or thin-layer chromatography (TLC) .
    • Optimization Strategies : Use molecular sieves to remove water (shifting equilibrium) or replace sulfuric acid with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification .

Q. What analytical techniques are most reliable for quantifying acetic acid in mixtures containing 2-ethoxyethyl acetate?

  • Methodological Answer :

  • Titration : Acid-base titration with standardized NaOH (0.1 M) and phenolphthalein as an indicator. This method is cost-effective but may face interference from other acidic components .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) or GC-MS using a polar column (e.g., DB-WAX) to resolve acetic acid from esters. Calibration curves should be prepared with matrix-matched standards to account for solvent effects .

Q. How should researchers determine the solubility parameters of 2-ethoxyethyl acetate in various organic solvents?

  • Methodological Answer :

  • Shake-Flask Method : Mix known masses of the compound and solvent, equilibrate at 25°C, and measure solubility gravimetrically after filtration.
  • Cloud Point Titration : Titrate a solution of 2-ethoxyethyl acetate in a poor solvent (e.g., hexane) with a good solvent (e.g., ethanol) until turbidity appears.
  • Hansen Solubility Parameters : Use computational tools to predict solubility based on dispersion, polarity, and hydrogen-bonding contributions. Experimental data should validate predictions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pKa values of acetic acid derivatives across different solvent systems?

  • Methodological Answer :

  • Standardization : Use a unified reference solvent (e.g., water) and extrapolate pKa to other solvents via the Yasuda-Shedlovsky equation.
  • Spectroscopic Methods : NMR or UV-Vis titration in non-aqueous solvents (e.g., DMSO) to measure protonation equilibria directly.
  • Data Reconciliation : Compare results across multiple techniques (potentiometry, conductometry) and apply corrections for ionic strength and dielectric effects .

Q. What strategies are effective in analyzing the thermal degradation pathways of 2-ethoxyethyl acetate under high-temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen to identify decomposition thresholds (typically >200°C).
  • GC-MS of Volatiles : Capture degradation products (e.g., acetic acid, ethylene oxide derivatives) using thermal desorption tubes.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy from TGA data. Compare with density functional theory (DFT) simulations of bond dissociation energies .

Q. What computational approaches are validated for predicting the reactivity of acetic acid derivatives in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and calculate energy barriers for reactions with amines or alcohols.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction rates.
  • Benchmarking : Validate computational results against experimental kinetic data (e.g., Arrhenius plots) from controlled reactions .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in literature-reported NMR chemical shifts for 2-ethoxyethyl acetate?

  • Methodological Answer :

  • Standardized Conditions : Ensure spectra are acquired in the same solvent (e.g., CDCl3) and referenced to TMS.
  • Cross-Validation : Compare with high-resolution spectra from databases like NIST Chemistry WebBook.
  • Artifact Identification : Check for impurities (e.g., residual acetic acid) using 2D NMR (COSY, HSQC) .

Ethical and Reporting Standards

Q. What frameworks ensure ethical reporting of synthetic yields and spectroscopic data in publications?

  • Methodological Answer :

  • FAIR Principles : Data should be Findable, Accessible, Interoperable, and Reusable. Provide raw spectra and chromatograms as supplementary files.
  • Reproducibility Checklists : Detail catalyst batches, solvent purification methods, and instrument calibration protocols.
  • Conflict Disclosure : Acknowledge funding sources and potential biases in methodology selection .

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